![molecular formula C18H25N3O3 B14265682 Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate CAS No. 182552-10-9](/img/structure/B14265682.png)
Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate is a complex organic compound that belongs to the class of tryptophan derivatives. This compound is characterized by its unique structure, which includes a tryptophan backbone modified with a methylamino group and a methyl ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate typically involves multiple steps, starting from L-tryptophan. The key steps include:
Protection of the amino group: The amino group of L-tryptophan is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Formation of the methyl ester: The carboxyl group of L-tryptophan is esterified using methanol and an acid catalyst.
Introduction of the methylamino group: The protected tryptophan ester is reacted with a methylamino reagent under controlled conditions to introduce the methylamino group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-1,3-propanediamine
- 3-(Methylamino)propylamine
- N-Methyl-1,3-diaminopropane
Uniqueness
Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
182552-10-9 |
|---|---|
Fórmula molecular |
C18H25N3O3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
methyl (2S)-3-(1H-indol-3-yl)-2-[[3-methyl-1-(methylamino)-1-oxobutan-2-yl]amino]propanoate |
InChI |
InChI=1S/C18H25N3O3/c1-11(2)16(17(22)19-3)21-15(18(23)24-4)9-12-10-20-14-8-6-5-7-13(12)14/h5-8,10-11,15-16,20-21H,9H2,1-4H3,(H,19,22)/t15-,16?/m0/s1 |
Clave InChI |
QSMZBJYIJROLFF-VYRBHSGPSA-N |
SMILES isomérico |
CC(C)C(C(=O)NC)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
SMILES canónico |
CC(C)C(C(=O)NC)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


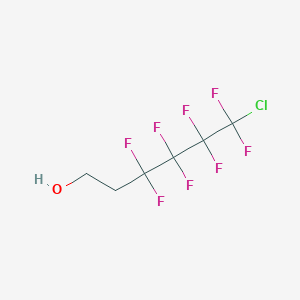
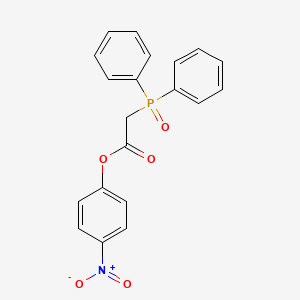
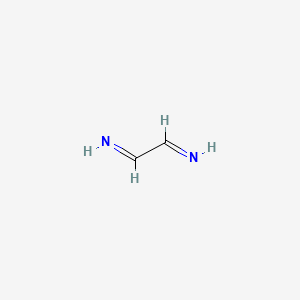
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)

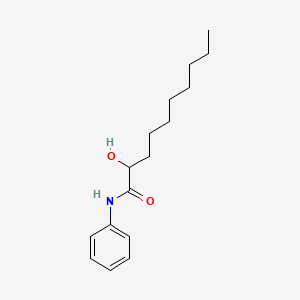

![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)

![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
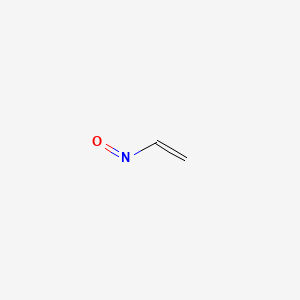
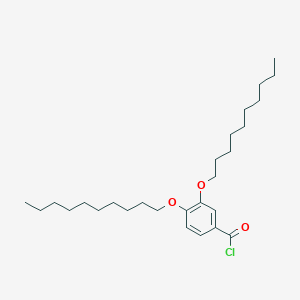
![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)
